![molecular formula C14H28N2NiS4 B2465104 Bis[(hexylcarbamothioyl)sulfanyl]nickel CAS No. 23409-09-8](/img/structure/B2465104.png)
Bis[(hexylcarbamothioyl)sulfanyl]nickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[(hexylcarbamothioyl)sulfanyl]nickel is a coordination compound with the molecular formula C14H28N2NiS4 This compound is known for its unique structure, where nickel is coordinated with two hexylcarbamothioyl groups through sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(hexylcarbamothioyl)sulfanyl]nickel typically involves the reaction of nickel salts with hexylcarbamothioyl sulfide ligands. One common method is to react nickel(II) chloride with hexylcarbamothioyl sulfide in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Bis[(hexylcarbamothioyl)sulfanyl]nickel can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel sulfide and other oxidation products.
Reduction: It can be reduced to form nickel metal and thiol derivatives.
Substitution: The hexylcarbamothioyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions include nickel sulfide, nickel metal, and various substituted nickel complexes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis[(hexylcarbamothioyl)sulfanyl]nickel has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as conductive polymers and nanocomposites.
Electrochemistry: It is investigated for its electrochemical properties, particularly in the context of energy storage and conversion devices.
Biological Studies:
Mechanism of Action
The mechanism of action of Bis[(hexylcarbamothioyl)sulfanyl]nickel involves its ability to coordinate with various substrates through its sulfur atoms. This coordination can facilitate various chemical transformations, such as electron transfer and bond formation. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts as a catalyst or mediator in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Bis(aminothiolato)nickel: Similar in structure but with amino groups instead of hexylcarbamothioyl groups.
Nickel(II) dithiocarbamate complexes: These compounds also feature nickel coordinated with sulfur-containing ligands.
Uniqueness
Bis[(hexylcarbamothioyl)sulfanyl]nickel is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Its hexylcarbamothioyl groups provide a balance of hydrophobicity and flexibility, making it suitable for various applications that require specific solubility and reactivity characteristics.
Properties
IUPAC Name |
N-hexylcarbamodithioate;nickel(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H15NS2.Ni/c2*1-2-3-4-5-6-8-7(9)10;/h2*2-6H2,1H3,(H2,8,9,10);/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHSOBUMITUAIY-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=S)[S-].CCCCCCNC(=S)[S-].[Ni+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2NiS4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 1-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2465021.png)
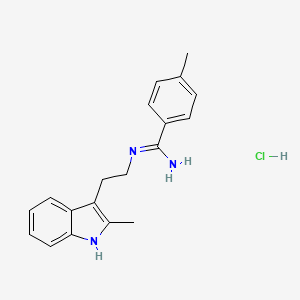
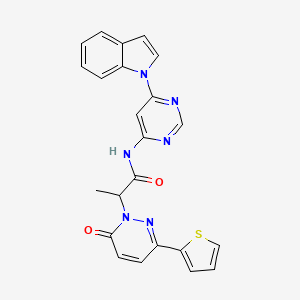
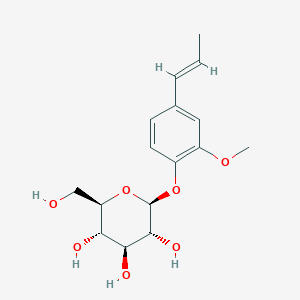
![2-(2-Bromo-4-fluorophenyl)-1-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2465026.png)
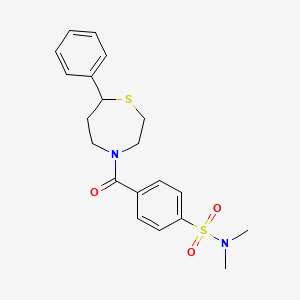
![Methyl 3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoate](/img/structure/B2465029.png)

![2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine](/img/structure/B2465034.png)
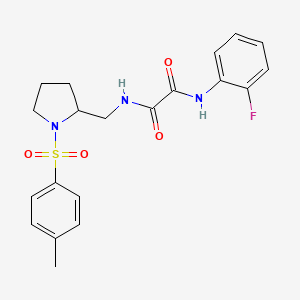
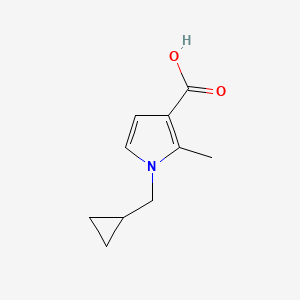
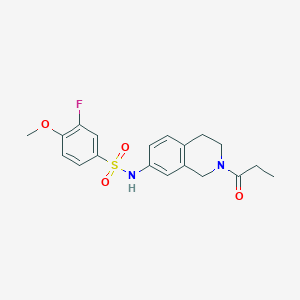
![2-(4-ethoxyphenyl)-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]acetamide](/img/structure/B2465041.png)
![N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-4-methoxybenzamide](/img/structure/B2465043.png)
